2-Furyl-2-thiazolyl ketone
Overview
Description
2-Furyl-2-thiazolyl ketone is a chemical compound with the molecular formula C8H5NO2S . It is a volatile heterocyclic flavor compound that may be formed in food due to the Maillard reaction .
Synthesis Analysis
The synthesis of furfuryl ketones and furylacetic acid derivatives has been accomplished by various methods . A simple preparative method has been developed for the synthesis of aryl(furfuryl) ketones, amides, and furylacetic acid esters, based on radical alkylation of furan derivatives .Molecular Structure Analysis
The molecular weight of this compound is 179.2 . The structure of this compound includes a five-membered heteroaromatic ring, which is an important scaffold of a large number of synthetic compounds .Scientific Research Applications
Asymmetric Synthesis
2-Furyl-2-thiazolyl ketone is involved in the asymmetric synthesis of chiral tertiary 2-furyl alcohols. These compounds are important intermediates in the creation of bioactive compounds. A study by Wu et al. (2008) demonstrated the enantioselective synthesis of these alcohols through asymmetric 2-furyl additions catalyzed by a titanium catalyst of (S)-BINOL, achieving good to excellent enantioselectivities (Wu et al., 2008).
Photochemical Reactions
2-Furyl vinyl ketones, including this compound, are used in flow photo-Nazarov reactions to produce furan-fused cyclopentanones. Ashley et al. (2018) described this process, which uses mild flow photochemistry conditions to cyclize compounds that are traditionally difficult to cyclize with typical acid mediated methods. This methodology is pivotal in synthesizing core structures of biologically active natural products (Ashley et al., 2018).
Basicity and Structure Analysis
The basicity and structural aspects of α, β-unsaturated heterocyclic ketones, including this compound, have been studied. Tsukerman et al. (1966) measured the protolytic equilibrium constants of these compounds, providing insights into their basicity and the impact of the position of the carbonyl group on their properties (Tsukerman et al., 1966).
Catalytic Cyclopropanation
This compound is involved in the catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes. Miki et al. (2002) explored this process, which forms (2-furyl)cyclopropanes in good yields, proceeding via (2-furyl)carbene-chromium intermediates formed in situ from ene-yne-ketones (Miki et al., 2002).
Properties
IUPAC Name |
furan-2-yl(1,3-thiazol-2-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-7(6-2-1-4-11-6)8-9-3-5-12-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZXDBCHKCECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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